molecular formula C22H19F3N2O2 B2971397 N-(2,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 339027-91-7

N-(2,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2971397
CAS No.: 339027-91-7
M. Wt: 400.401
InChI Key: QVQHXUKNJQBOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is a research-grade chemical agent recognized in scientific studies as a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is the primary molecular sensor for innocuous and noxious cold temperatures in the peripheral nervous system and is activated by cooling compounds such as menthol and icilin. This carboxamide derivative functions by selectively blocking the TRPM8 channel, thereby inhibiting the influx of cations and the subsequent neuronal depolarization triggered by cold stimuli or chemical agonists. Its primary research value lies in its utility as a pharmacological tool for dissecting the complex role of TRPM8 in thermosensation, cold allodynia, and neuropathic pain pathways. Researchers employ this compound in vitro and in vivo to investigate the mechanisms underlying chronic pain conditions, such as those associated with chemotherapy-induced peripheral neuropathy and migraine, where TRPM8 signaling has been implicated. By enabling the selective inhibition of this specific channel, it facilitates target validation studies and contributes to the broader understanding of sensory biology and the development of potential novel analgesic therapeutics. [Source: PubChem] [Source: General TRPM8 Research Context]

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O2/c1-14-8-9-19(15(2)11-14)26-20(28)18-7-4-10-27(21(18)29)13-16-5-3-6-17(12-16)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQHXUKNJQBOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is a synthetic compound with potential biological activities. This article reviews its pharmacological properties, including anticancer effects, anti-inflammatory activity, and mechanisms of action based on recent studies.

Chemical Structure

The compound's structure includes a pyridine ring, a carbonyl group, and aromatic substitutions that contribute to its biological activity. The trifluoromethyl group is particularly noteworthy for its influence on lipophilicity and binding affinity in biological systems.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including:

  • Colon Cancer (HT29)
  • Prostate Cancer (DU145)

Cell viability assays using the MTT method demonstrated that the compound effectively reduces cell proliferation in these lines, suggesting its potential as a therapeutic agent against cancer .

Molecular docking studies reveal that this compound interacts with key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor). This interaction may inhibit downstream signaling pathways crucial for tumor growth and survival .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has shown promise in modulating inflammatory responses. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Data Table: Biological Activity Summary

Activity Cell Line/Model Effect Reference
AnticancerHT29Cytotoxicity
AnticancerDU145Cytotoxicity
Anti-inflammatoryIn vitro modelsInhibition of cytokines

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the compound's effects on HT29 and DU145 cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .
  • Inflammation Modulation : Another investigation focused on the anti-inflammatory effects of the compound in animal models of arthritis. The findings suggested significant reductions in swelling and pain scores compared to control groups .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Notable Features
Target compound R1: 3-(trifluoromethyl)benzyl; R2: 2,4-dimethylphenyl C23H21F3N2O2 414.43 High lipophilicity from CF3 and methyl groups; planar conformation due to π-conjugation .
N-(2,4-Dimethoxyphenyl) analog () R1: 3-(trifluoromethyl)benzyl; R2: 2,4-dimethoxyphenyl C22H19F3N2O4 432.40 Methoxy groups increase polarity and hydrogen-bonding capacity compared to methyl groups .
AZD9668 (Alvelestat, ) R1: 3-(trifluoromethyl)phenyl; R2: 5-(methanesulfonyl)pyridin-2-ylmethyl C24H22F3N5O4S 557.52 Potent elastase inhibitor; methanesulfonyl group enhances target affinity .
N-(4-Acetylphenyl) analog () R1: 2-chloro-6-fluorobenzyl; R2: 4-acetylphenyl C21H15ClF N2O3 403.81 Electron-withdrawing acetyl and halogen groups may alter metabolic stability .
N-Methyl analog () R1: 4-(trifluoromethyl)benzyl; R2: methyl C16H13F3N2O2 338.29 Reduced steric bulk compared to aryl substituents; simpler pharmacokinetic profile .

Physicochemical and Pharmacokinetic Comparison

  • Metabolic Stability : Methyl and methoxy substituents () may slow oxidative metabolism compared to halogenated analogs (), which are prone to dehalogenation or glutathione conjugation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(2,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide?

  • Methodological Answer : A common approach involves refluxing 2-chloronicotinic acid derivatives with substituted anilines in the presence of pyridine and catalytic p-toluenesulfonic acid. For example, 2-chloronicotinic acid reacts with 3-bromo-2-methylaniline under reflux conditions to form a structurally analogous carboxamide via nucleophilic substitution and cyclization . Adjust the amine component (e.g., 3-(trifluoromethyl)benzylamine) and optimize reaction time and solvent (e.g., methanol for crystallization) to target the desired product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H and 13C NMR : Confirm regioselectivity of substituents and amide bond formation. For example, the absence of a hydroxyl proton signal in NMR can indicate the keto-amine tautomer .
  • X-ray crystallography : Resolve molecular conformation (e.g., near-planar geometry with dihedral angles <10° between aromatic rings) and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯O interactions) .
  • HPLC : Verify purity (>98%) using reverse-phase chromatography with UV detection .

Q. How can researchers confirm the absence of tautomeric impurities in the final product?

  • Methodological Answer : Combine spectroscopic and crystallographic data. For instance, X-ray analysis of the title compound revealed a keto-amine tautomer (lactam form) rather than the hydroxy-pyridine form, confirmed by hydrogen-bonding patterns and absence of hydroxyl groups in NMR .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved during structural elucidation?

  • Methodological Answer : Cross-validate findings using complementary techniques. For example:

  • If NMR suggests a hydroxy-pyridine tautomer but X-ray shows a keto-amine form, analyze hydrogen-bonding motifs (e.g., intramolecular N–H⋯O vs. intermolecular O–H⋯N) and compare with crystallographic tables (e.g., bond lengths: N–H = 0.88 Å, C=O = 1.23 Å) .
  • Use DFT calculations to model tautomeric stability and compare with experimental data .

Q. What strategies minimize by-product formation during synthesis?

  • Methodological Answer :

  • Stoichiometric control : Use a 10% excess of the aniline derivative to drive the reaction toward the desired product .
  • Catalytic optimization : Replace p-toluenesulfonic acid with milder catalysts (e.g., DMAP) to reduce side reactions.
  • Process engineering : Employ continuous flow reactors to enhance mixing and heat transfer, reducing reaction time and by-products .

Q. How does the trifluoromethyl group influence the compound’s reactivity and crystallinity?

  • Methodological Answer :

  • Electron-withdrawing effects : The CF3 group increases electrophilicity at the pyridine ring, enhancing susceptibility to nucleophilic attack (e.g., in further functionalization).
  • Crystal packing : The bulky CF3 group disrupts π-stacking, leading to altered solubility and crystallization behavior. Compare with bromine/chlorine analogs, which exhibit tighter packing due to smaller substituents .

Q. What computational methods are suitable for predicting the compound’s solid-state behavior?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) using crystallographic data .
  • Molecular dynamics simulations : Model polymorphism by varying temperature and solvent conditions to predict stable crystal forms .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze hydrogen-bonding networks in this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., N–H⋯O bonds with D⋯A distances of 2.85–3.10 Å) and generate tables of hydrogen-bond geometry (see Table 2 in ).
  • IR spectroscopy : Identify stretching frequencies for N–H (∼3300 cm⁻¹) and C=O (∼1680 cm⁻¹) to corroborate crystallographic findings.

Q. What approaches are effective in resolving low yield issues during scale-up?

  • Methodological Answer :

  • DoE (Design of Experiments) : Screen variables (temperature, solvent polarity, catalyst loading) to identify critical parameters.
  • Purification techniques : Use preparative HPLC or recrystallization in mixed solvents (e.g., methanol/water) to isolate high-purity product .

Tables for Key Data

Property Value/Description Source
Dihedral angle (aromatic rings) 8.38° (near-planar conformation)
Hydrogen bond (N–H⋯O) N1–H1⋯O1: D⋯A = 2.895 Å, angle = 168°
Purity (HPLC) ≥98% (C18 column, acetonitrile/water gradient)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.